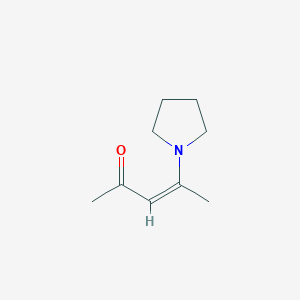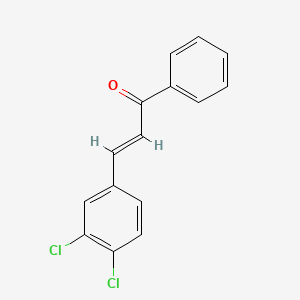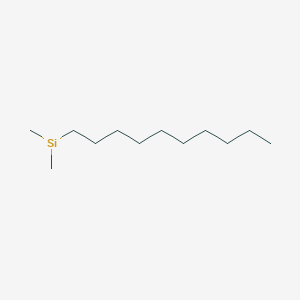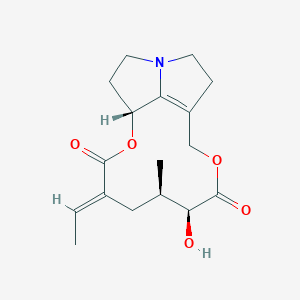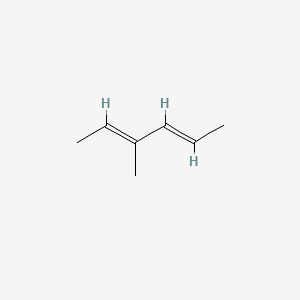
3-Methyl-2,4-hexadiene
描述
3-Methyl-2,4-hexadiene is an organic compound with the molecular formula C7H12 It is a type of diene, which means it contains two double bonds The structure of this compound consists of a six-carbon chain with two double bonds at positions 2 and 4, and a methyl group attached to the third carbon
准备方法
Synthetic Routes and Reaction Conditions
3-Methyl-2,4-hexadiene can be synthesized through various methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors. For example, this compound can be prepared by dehydrohalogenation of 3-methyl-2,4-dibromohexane using a strong base like potassium tert-butoxide.
Diels-Alder Reaction: This method involves the cycloaddition of a diene and a dienophile.
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation processes, where halogenated precursors are treated with bases in continuous flow reactors to achieve high yields and purity.
化学反应分析
Types of Reactions
3-Methyl-2,4-hexadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form diols.
Polymerization: It can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Halogenation: Reagents like Br2 or Cl2 in the presence of light or a catalyst.
Hydrohalogenation: Hydrogen halides (HCl, HBr) under acidic conditions.
Oxidation: Strong oxidizing agents like KMnO4 or O3.
Major Products
Dihalides: Formed from halogenation reactions.
Haloalkanes: Formed from hydrohalogenation reactions.
Diols: Formed from oxidation reactions.
科学研究应用
3-Methyl-2,4-hexadiene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its polymerization products are studied for their potential use in creating new materials with desirable properties.
Chemical Research: It serves as a model compound for studying the reactivity and mechanisms of dienes in various chemical reactions.
作用机制
The reactivity of 3-Methyl-2,4-hexadiene is primarily due to its conjugated diene system. The double bonds in the molecule can participate in electrophilic addition reactions, where an electrophile attacks the electron-rich double bonds, leading to the formation of carbocation intermediates. These intermediates can then react with nucleophiles to form addition products .
相似化合物的比较
Similar Compounds
2,4-Hexadiene: Similar structure but without the methyl group at the third carbon.
1,3-Butadiene: A simpler diene with only four carbon atoms.
Isoprene: A diene with a similar structure but with a different arrangement of double bonds.
Uniqueness
3-Methyl-2,4-hexadiene is unique due to the presence of the methyl group, which influences its reactivity and the types of products formed in chemical reactions. The methyl group can provide steric hindrance and electronic effects that differentiate it from other dienes .
属性
IUPAC Name |
(2E,4E)-3-methylhexa-2,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-6H,1-3H3/b6-4+,7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXWOWPVSGRFCZ-YDFGWWAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Avocado Research MSDS] | |
| Record name | 2,4-Hexadiene, 3-methyl- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10389 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
28823-42-9 | |
| Record name | 2,4-Hexadiene, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


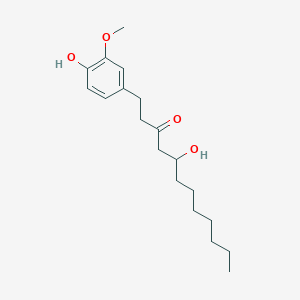
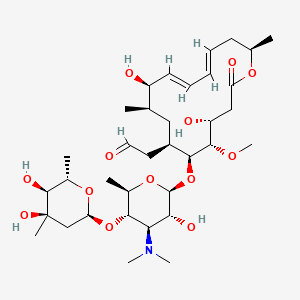
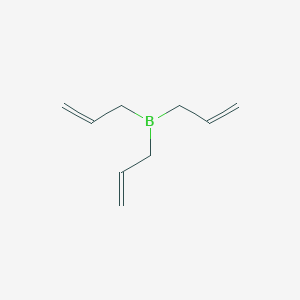
![7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1609387.png)

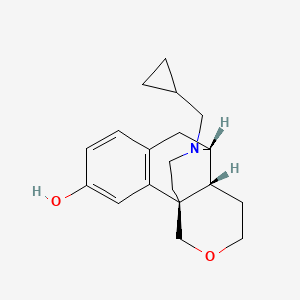
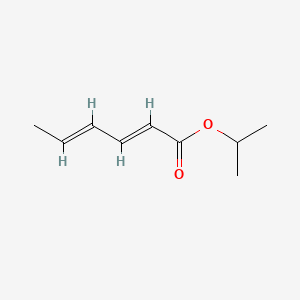
![4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B1609393.png)
![1H-Imidazo[4,5-d]pyridazine](/img/structure/B1609394.png)
![4-Chloro-3H-imidazo[4,5-c]pyridin-2-ol](/img/structure/B1609395.png)
